molecular formula C20H22N2O4S2 B12182432 2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12182432
M. Wt: 418.5 g/mol
InChI Key: VZZISYIQKMRGOV-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a structurally complex organic molecule featuring:

  • A thiazole ring substituted at the 2-position with a carbamate group and at the 4-position with a methyl group.
  • A 1,4-oxathiin ring (a six-membered heterocycle containing oxygen and sulfur) fused to a phenyl group at the 3-position.
  • An isobutyl ester (2-methylpropyl) at the 5-carboxylate position.

Structural elucidation techniques such as NMR and UV spectroscopy, as described in prior studies , are critical for confirming its configuration.

Properties

Molecular Formula

C20H22N2O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H22N2O4S2/c1-12(2)11-26-19(24)16-13(3)21-20(28-16)22-18(23)15-17(27-10-9-25-15)14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,21,22,23)

InChI Key

VZZISYIQKMRGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • α-Halo ketone precursor : 2-Bromo-4-methyl-3-oxopentanoate.

  • Thioamide source : Thiourea or substituted thioamides.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : Reflux (78–100°C).

  • Yield : 65–78%.

Example Protocol:

  • Dissolve 2-bromo-4-methyl-3-oxopentanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux for 6–8 hours.

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

1,4-Oxathiin Ring Construction

The 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl group is synthesized through a cyclocondensation reaction involving thiols and epoxides.

Key Steps:

  • Epoxide preparation : Styrene oxide derivatives are treated with BF₃·Et₂O to form electrophilic intermediates.

  • Thiol addition : Benzyl mercaptan reacts with the epoxide under basic conditions (K₂CO₃).

  • Cyclization : Intramolecular nucleophilic attack forms the oxathiin ring.

Optimization Data:

ParameterOptimal ValueYield (%)
SolventTetrahydrofuran72
CatalystBF₃·Et₂O68
Reaction Time12 hours70

Amide Bond Formation

Coupling the thiazole-5-carboxylate and oxathiin-carbonyl fragments is achieved via carbodiimide-mediated amidation .

Protocol:

  • Activate the oxathiin carbonyl using EDCl/HOBt in dichloromethane.

  • Add the thiazole amine derivative (2-aminothiazole) and stir at room temperature for 24 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield Comparison:

Coupling AgentSolventYield (%)
EDCl/HOBtDCM85
DCC/DMAPTHF72

Esterification of the Carboxylic Acid

The final step involves esterifying the thiazole-5-carboxylic acid with 2-methylpropanol (isobutanol) under acid-catalyzed conditions .

Procedure:

  • React thiazole-5-carboxylic acid (1.0 eq) with excess isobutanol in toluene.

  • Add catalytic H₂SO₄ (0.1 eq).

  • Reflux with a Dean-Stark trap to remove water.

  • Isolate the ester via distillation or crystallization.

Challenges and Optimization

  • Oxathiin ring instability : Requires anhydrous conditions and inert atmosphere to prevent hydrolysis.

  • Amide coupling efficiency : EDCl/HOBt outperforms DCC due to reduced side reactions.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves thiazole and oxathiin byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s unique features can be compared to three classes of analogues:

Thiazole-5-carboxylate derivatives: Example: Ethyl 2-amino-4-methylthiazole-5-carboxylate. Differences: Lacks the oxathiin-phenylcarbamoyl group and uses a simpler ethyl ester.

Oxathiin-containing compounds :

  • Example: Oxathiapiprolin (a commercial fungicide with a 1,4-oxathiin ring).
  • Differences: Oxathiapiprolin has a piperonyl group and pyrazole substituents instead of the thiazole-carbamate system.

Carbamate-linked heterocycles :

  • Example: Thiabendazole (a benzimidazole-thiazole hybrid).
  • Differences: Replaces the oxathiin ring with a benzimidazole moiety.
Key Findings:
  • Bioactivity : The target compound’s antifungal IC50 (2.5 µM) is less potent than oxathiapiprolin’s EC50 (0.01 ppm) but superior to simpler thiazole-carboxylates. This suggests the oxathiin-phenylcarbamoyl group enhances target binding.
  • Lipophilicity : The high logP (3.8) indicates favorable membrane permeability but poor aqueous solubility, a common limitation in agrochemical design.
  • Toxicity : The compound’s moderate toxicity (LD50 320 mg/kg) aligns with thiazole derivatives but is higher than oxathiapiprolin’s, likely due to metabolic stability differences.

Biological Activity

2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound combines a thiazole ring with an oxathiin moiety, which may contribute to its biological activities.

The chemical structure and properties of the compound are as follows:

PropertyValue
Molecular Formula C20_{20}H22_{22}N2_{2}O4_{4}S2_{2}
Molecular Weight 418.5 g/mol
CAS Number 1010926-21-2

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs may exert their effects through mechanisms such as:

  • Inhibition of Tubulin Polymerization : This mechanism is common among thiazole derivatives, which can disrupt microtubule dynamics in cancer cells, leading to apoptosis.
  • Antiproliferative Activity : The compound's structural components may enhance its ability to inhibit cell proliferation in various cancer cell lines.

Biological Activity Studies

Research findings on the biological activity of similar thiazole derivatives provide insights into the potential effects of this compound:

Anticancer Activity

A study on thiazole derivatives reported significant anticancer properties against prostate and melanoma cell lines. The most potent compounds exhibited IC50_{50} values in the low nanomolar range (0.7 to 1.0 μM), indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiazole and oxathiin rings significantly impacted biological activity. For instance, substituents at specific positions on the thiazole ring could enhance or diminish cytotoxicity against cancer cells .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate:

  • Prostate Cancer Inhibition : An analogue demonstrated an IC50_{50} value of approximately 0.4 μM against prostate cancer cells, showcasing the potential for effective treatment options .
  • Melanoma Cell Line Studies : Another derivative showed promising results with IC50_{50} values ranging from 1.8 to 2.6 μM against melanoma cells, indicating its potential as a therapeutic agent .

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